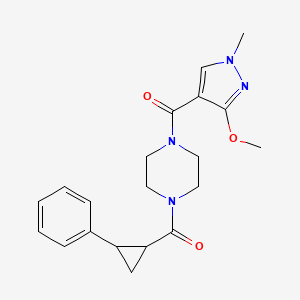
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone is a complex organic molecule that features a pyrazole ring, a piperazine ring, and a phenylcyclopropane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced via alkylation reactions using methyl iodide and sodium methoxide.
Synthesis of the Piperazine Ring: The piperazine ring can be synthesized from ethylenediamine and dihaloalkanes under reflux conditions.
Formation of the Phenylcyclopropane Moiety: The phenylcyclopropane moiety can be synthesized through the cyclopropanation of styrene using a diazo compound and a transition metal catalyst.
Coupling Reactions: The final step involves coupling the pyrazole, piperazine, and phenylcyclopropane moieties using appropriate coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It can be used in the synthesis of advanced materials and as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone: can be compared with similar compounds such as:
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone: This compound differs by having an ethanone group instead of a methanone group.
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)propanone: This compound has a propanone group instead of a methanone group.
The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique biological activity and chemical reactivity.
Eigenschaften
IUPAC Name |
[4-(3-methoxy-1-methylpyrazole-4-carbonyl)piperazin-1-yl]-(2-phenylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-22-13-17(18(21-22)27-2)20(26)24-10-8-23(9-11-24)19(25)16-12-15(16)14-6-4-3-5-7-14/h3-7,13,15-16H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOARJKDDAWADH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-bromo-1-methyl-3-[[5-[(2R)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]pyridin-2-one](/img/structure/B2978617.png)
![13-fluoro-5-(2-phenylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2978618.png)
![(1R,5R,6R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/new.no-structure.jpg)

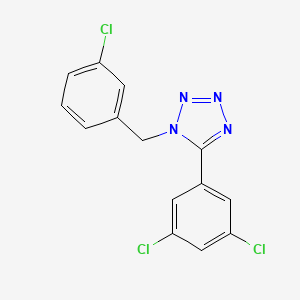
![N-Cyclopropyl-N-[2-(3-fluorophenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2978623.png)
![2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2978625.png)
![4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B2978629.png)
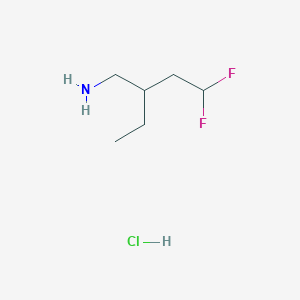
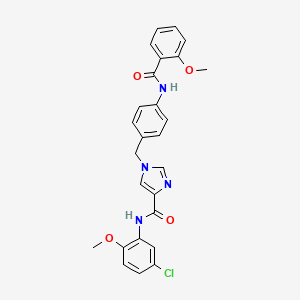
![(E)-ethyl 3-ethyl-2-((3,4,5-trimethoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2978634.png)
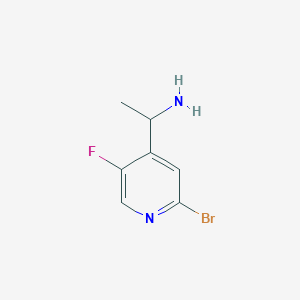
![N-(3-fluoro-4-methylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2978638.png)
![N-(4-methylphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2978639.png)
